REACTION_CXSMILES
|
[CH:1]1([C:7]2[CH:12]=[CH:11][C:10]([C:13]#[CH:14])=[CH:9][CH:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:15]1[O:17][CH2:16]1.S(=O)(=O)(O)O>C1COCC1>[CH:1]1([C:7]2[CH:8]=[CH:9][C:10]([C:13]#[C:14][CH2:15][CH2:16][OH:17])=[CH:11][CH:12]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
|
Name
|
p-cyclohexylphenylacetylene
|
Quantity
|
214 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C1=CC=C(C=C1)C#C
|
Name
|
|
Quantity
|
62 g
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° to 5°
|
Type
|
ADDITION
|
Details
|
To the reaction mixture is then added
|
Type
|
ADDITION
|
Details
|
The resulting thick suspension is diluted with 200 of abs
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled to 0°
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is refluxed for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The combined ether extracts are washed with water
|
Type
|
CUSTOM
|
Details
|
brine, and evaporated i.v
|
Type
|
CUSTOM
|
Details
|
to dryness to obtain a residue from which
|
Type
|
CUSTOM
|
Details
|
is crystallized 4-(p-cyclohexylphenyl)-3-butyn-1 -ol, m.p. 56° - 59° from pentane
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)C1=CC=C(C=C1)C#CCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |